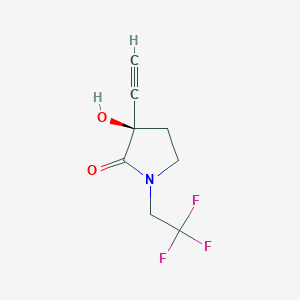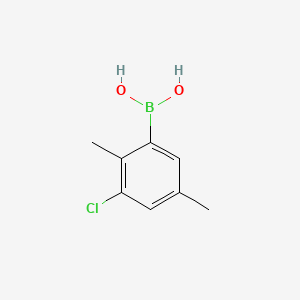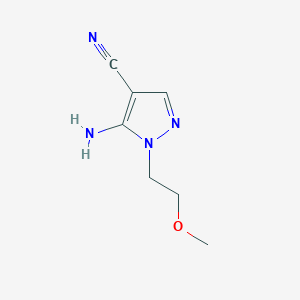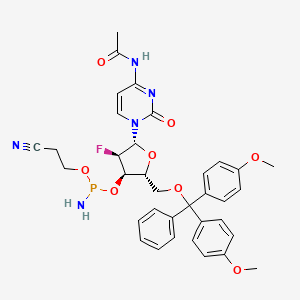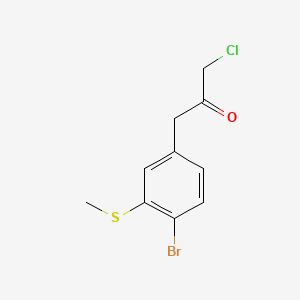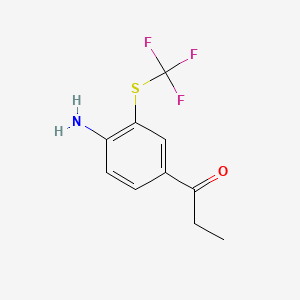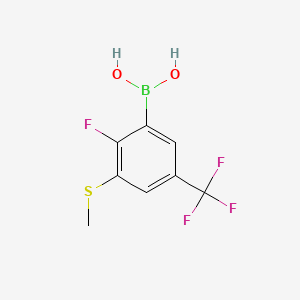
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine, methylthio, and trifluoromethyl groups on a phenyl ring
準備方法
The synthesis of (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated and trifluoromethylated aromatic compounds.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C) to ensure high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired boronic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine and trifluoromethyl groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic derivatives.
科学的研究の応用
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound in medicinal chemistry for the development of new therapeutics.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals.
作用機序
The mechanism of action of (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The fluorine, methylthio, and trifluoromethyl groups on the aromatic ring contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets and pathways.
類似化合物との比較
Similar compounds to (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid include:
(2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid: Lacks the methylthio group, which may affect its reactivity and applications.
(3-(Methylthio)-5-(trifluoromethyl)phenyl)boronic acid: Lacks the fluorine atom, which may influence its chemical properties and reactivity.
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid:
The uniqueness of this compound lies in the combination of fluorine, methylthio, and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications.
特性
分子式 |
C8H7BF4O2S |
|---|---|
分子量 |
254.01 g/mol |
IUPAC名 |
[2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O2S/c1-16-6-3-4(8(11,12)13)2-5(7(6)10)9(14)15/h2-3,14-15H,1H3 |
InChIキー |
BSLFILBGMCDDMI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)SC)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
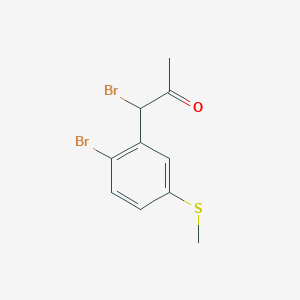
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
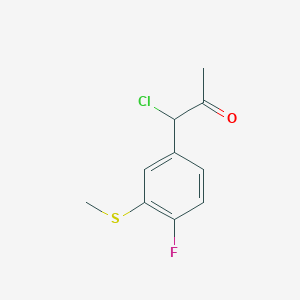
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
